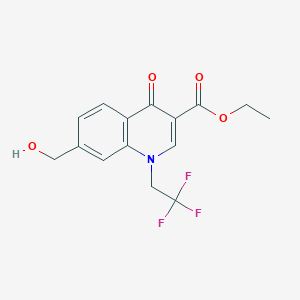![molecular formula C20H24O B12882108 9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan CAS No. 62787-27-3](/img/structure/B12882108.png)
9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan is a complex organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic aromatic compounds with a furan ring fused to two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2) can lead to the formation of the desired dibenzofuran structure . Reductive desulfurization and other functional group modifications may be required to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify specific functional groups, potentially altering the compound’s reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Wissenschaftliche Forschungsanwendungen
9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anticancer, antimicrobial, and antioxidant properties.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound with a simpler structure, lacking the isopropyl and multiple methyl groups.
9-Isopropyl-6-methyl-3-pentyldibenzo[b,d]furan-1-ol: A related compound with additional functional groups, potentially exhibiting different reactivity and applications.
2,5-Dimethylfuran: Another furan derivative with distinct properties and uses.
Uniqueness
9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
62787-27-3 |
|---|---|
Molekularformel |
C20H24O |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1,2,3,4,6-pentamethyl-9-propan-2-yldibenzofuran |
InChI |
InChI=1S/C20H24O/c1-10(2)16-9-8-11(3)19-18(16)17-14(6)12(4)13(5)15(7)20(17)21-19/h8-10H,1-7H3 |
InChI-Schlüssel |
AEIDJZNZCUEPFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)C(C)C)C3=C(C(=C(C(=C3O2)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methyl butanoate](/img/structure/B12882046.png)
![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
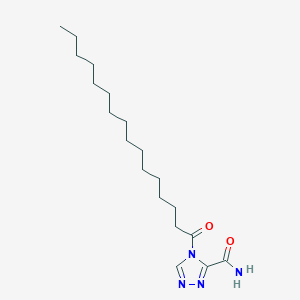
![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
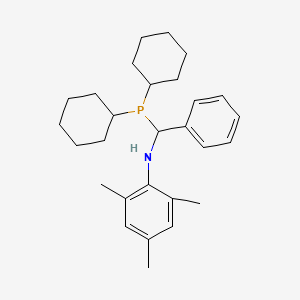
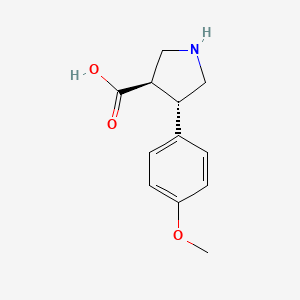
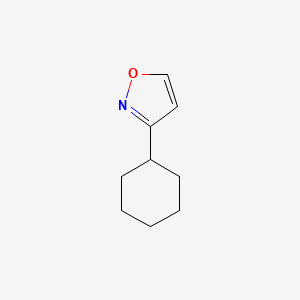

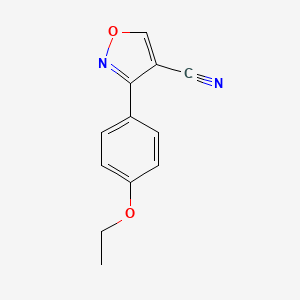
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)

